2,8-Diazidoadenosine 5'-triphosphate
Description
2,8-Diazidoadenosine 5'-triphosphate is a synthetic adenosine triphosphate (ATP) analog modified with azido (-N₃) groups at the 2- and 8-positions of the adenine ring. These azido groups confer unique reactivity, enabling applications in photoaffinity labeling, crosslinking, and biochemical probing. Unlike natural ATP (CAS 56-65-5), which is central to cellular energy transfer and signaling, this compound is primarily utilized as a tool for studying nucleotide-protein interactions due to its photocrosslinking capabilities .
Properties
CAS No. |
137705-53-4 |
|---|---|
Molecular Formula |
C10H14N11O13P3 |
Molecular Weight |
589.21 g/mol |
IUPAC Name |
[[6-amino-8-diazonioimino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-2-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C10H14N11O13P3/c11-6-3-7(16-9(15-6)17-19-12)21(10(14-3)18-20-13)8-5(23)4(22)2(32-8)1-31-36(27,28)34-37(29,30)33-35(24,25)26/h2,4-5,8,22-23H,1H2,(H6-,11,12,15,17,24,25,26,27,28,29,30)/t2-,4-,5-,8-/m1/s1 |
InChI Key |
XOLZTRMRXUOXCO-UMMCILCDSA-N |
SMILES |
C(C1C(C(C(O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Synonyms |
2,8-diazido-ATP 2,8-diazidoadenosine 5'-triphosphate 2,8-DiN3ATP |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
- Azido Reactivity: The azido groups in this compound enable UV-induced crosslinking, a feature absent in ATP and Ap4A. This makes it valuable for trapping transient enzyme-substrate interactions .
- Phosphate Configuration: Unlike Ap4A, which contains two adenosine moieties linked by four phosphates, this compound retains the mononucleotide triphosphate structure of ATP .
Enzymatic Interactions
- ATP : Widely recognized by kinases, ATPases, and synthases. Its unmodified structure allows efficient binding to active sites.
- Ap4A : Processed by Nudix hydrolases (e.g., MutT dGTPase), which cleave phosphate linkages .
- This compound: Azido groups may sterically hinder enzyme binding. For example, studies on MutT dGTPase—a divalent cation-dependent enzyme—show that modified nucleotides often exhibit altered kinetics or resistance to hydrolysis .
Stability and Handling
- ATP: Non-hazardous under standard conditions; stable at ≤-20°C .
- Ap4A : Less stable than ATP due to susceptibility to enzymatic hydrolysis but lacks the reactive hazards of azides .
Research Findings and Data
Table 2: Enzymatic Hydrolysis Rates (Hypothetical Data)
| Compound | Hydrolysis Rate (μM/min) | Enzyme Source | Reference |
|---|---|---|---|
| ATP | 12.5 ± 1.2 | Bovine liver ATPase | |
| Ap4A | 8.3 ± 0.9 | C. elegans Nudix | |
| This compound | 1.2 ± 0.3 | Recombinant MutT |
Note: Hydrolysis rates are illustrative, highlighting reduced enzymatic processing of the azido-modified compound.
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